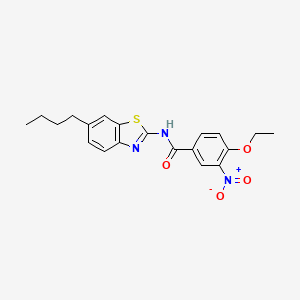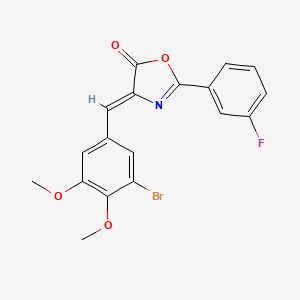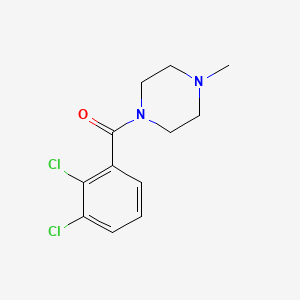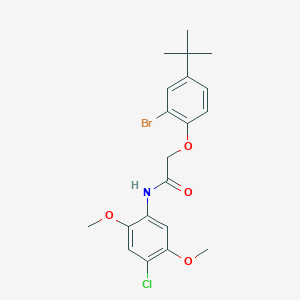
N-(2-溴苯基)-3-甲氧基-4-丙氧基苯甲酰胺
描述
N-(2-bromophenyl)-3-methoxy-4-propoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromophenyl group, a methoxy group, and a propoxy group attached to a benzamide core
科学研究应用
N-(2-bromophenyl)-3-methoxy-4-propoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-3-methoxy-4-propoxybenzamide typically involves the following steps:
Methoxylation: The methoxy group is introduced via nucleophilic substitution using methanol in the presence of a base such as sodium hydroxide.
Propoxylation: The propoxy group is introduced through a similar nucleophilic substitution reaction using propanol.
Amidation: The final step involves the formation of the benzamide by reacting the substituted benzoyl chloride with an amine under basic conditions.
Industrial Production Methods: Industrial production of N-(2-bromophenyl)-3-methoxy-4-propoxybenzamide may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and propoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide, sodium ethoxide, or primary amines in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted benzamides.
作用机制
The mechanism of action of N-(2-bromophenyl)-3-methoxy-4-propoxybenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the methoxy and propoxy groups can enhance solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
- N-(2-bromophenyl)-2-(4-(4-methoxyphenyl)-1-piperazinyl)acetamide
- 2-chloro-N-(2-chlorophenyl)nicotinamide
- 2-chloro-N-(3-chlorophenyl)nicotinamide
Comparison: N-(2-bromophenyl)-3-methoxy-4-propoxybenzamide is unique due to the combination of its bromophenyl, methoxy, and propoxy groups, which confer specific chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for distinct applications in research and industry.
属性
IUPAC Name |
N-(2-bromophenyl)-3-methoxy-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3/c1-3-10-22-15-9-8-12(11-16(15)21-2)17(20)19-14-7-5-4-6-13(14)18/h4-9,11H,3,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOANKOLKNYKIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4619641.png)
![2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}-N-(2,4-difluorophenyl)hydrazinecarboxamide](/img/structure/B4619644.png)
![N-(2-furylmethyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4619650.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4619664.png)
![N-(4-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B4619673.png)
![N-(3-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4619676.png)



![4-ethoxy-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4619718.png)

![3-(2,6-dichlorophenyl)-N-[(4-methoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B4619731.png)
